Acesulfame-d4 Potassium Salt
Description
Acesulfame-d4 Potassium Salt (CAS 1623054-53-4) is a deuterium-labeled analog of the artificial sweetener Acesulfame Potassium (Acesulfame K, CAS 55589-62-3). Its molecular formula is C₄D₄KNO₄S, with a molecular weight of 205.27 g/mol, compared to 201.24 g/mol for the unlabeled form . The compound features four deuterium atoms replacing hydrogen atoms in its structure, enabling its use as a stable isotope-labeled internal standard (IS) in mass spectrometry (MS) and liquid chromatography (LC)-based analyses .
This compound is critical in metabolic and environmental studies for tracking the parent compound’s degradation pathways and quantifying its presence in biological matrices without interfering with biochemical processes . It is commercially available from suppliers like Toronto Research Chemicals and Santa Cruz Biotechnology, with purity >95% (HPLC) and storage recommendations at -20°C .
Properties
IUPAC Name |
potassium;5-deuterio-2,2-dioxo-6-(trideuteriomethyl)-1-oxa-2λ6-thia-3-azanidacyclohex-5-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZFUFAFFUEMEI-LHHVLQQYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OS(=O)(=O)[N-]C1=O)C([2H])([2H])[2H].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation Strategies
This compound is synthesized by introducing four deuterium atoms into the acesulfame backbone. The deuterium labeling typically occurs at the methyl group adjacent to the sulfamate ring, achieved through selective deuteration during key synthetic steps. Two primary routes dominate industrial and laboratory-scale production:
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Deuteration of Acesulfame Potassium Precursors
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De Novo Synthesis Using Deuterated Starting Materials
Detailed Synthetic Procedures
Cyclization and Hydrolysis (Patent CN101787001A)
This method, adapted for deuterium labeling, involves acetylacetamide derivatives and inert solvents under controlled temperatures:
Steps :
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Cyclization :
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Hydrolysis :
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Neutralization :
Table 1: Reaction Outcomes from Patent CN101787001A
| Example | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Chloroform | DMAP | 64.5 | 98.2 |
| 2 | DCM* | DMAP | 65.1 | 98.5 |
| 3 | EDC** | DMAP | 64.6 | 98.0 |
| *DCM: Dichloromethane; **EDC: Ethylene dichloride |
Amidosulfamic Acid Route (Patent USRE48464E1)
This method emphasizes low molar ratios of acetic acid to sulfamic acid (<0.095:1) to minimize byproducts:
Steps :
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Formation of Amidosulfamic Acid Salt :
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Cyclization with Diketene :
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Hydrolysis and Neutralization :
Key Advantages :
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Reduced acetic acid content minimizes side reactions.
Optimization of Reaction Parameters
Temperature Control
Low-temperature cyclization (-50°C to -25°C) is critical to prevent thermal degradation of intermediates. Elevated temperatures (>15°C) reduce yields by 20–30% due to side reactions.
Solvent Selection
Inert solvents like chloroform and dichloromethane enhance reaction efficiency by stabilizing intermediates. Polar solvents (e.g., THF) decrease yields by 15% due to premature hydrolysis.
Purification and Characterization
Decolorization and Recrystallization
Analytical Techniques
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Mass Spectrometry (MS) :
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Nuclear Magnetic Resonance (NMR) :
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High-Performance Liquid Chromatography (HPLC) :
Applications and Implications
This compound’s role as an internal standard is vital for:
Chemical Reactions Analysis
Types of Reactions: Acesulfame-d4 (potassium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of acesulfame-d4, potentially affecting its labeling properties.
Substitution: Substitution reactions can occur, where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce deuterium-depleted compounds .
Scientific Research Applications
Analytical Chemistry Applications
Acesulfame-d4 potassium salt is predominantly used as an internal standard in gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS). Its deuterated form allows for precise quantification of acesulfame in food products and environmental samples.
Table 1: Analytical Applications of this compound
| Application Area | Methodology | Purpose |
|---|---|---|
| Food Quality Control | GC/LC-MS | Quantification of sweeteners |
| Environmental Monitoring | LC-MS | Detection in wastewater and surface waters |
| Pharmacokinetics | LC-MS | Studying metabolic pathways |
Environmental Impact Studies
Recent studies have highlighted the environmental persistence of acesulfame potassium, raising concerns about its accumulation in aquatic ecosystems. This compound has been employed in research to trace the fate of acesulfame potassium in various environmental matrices.
Case Study: Environmental Fate of Acesulfame Potassium
- Objective: Assess the concentration levels of acesulfame potassium in wastewater treatment plants (WWTPs).
- Findings: Acesulfame was detected at concentrations up to 29.9 μg/L in effluents, indicating low removal efficiency during wastewater treatment processes .
Health and Safety Assessments
Acesulfame potassium, including its deuterated form, has undergone extensive safety evaluations by regulatory bodies such as the United States Food and Drug Administration (USFDA) and the European Food Safety Authority (EFSA). These studies affirm its safety for human consumption within established acceptable daily intake (ADI) levels.
Table 2: Safety Evaluations of Acesulfame Potassium
| Regulatory Body | ADI (mg/kg body weight) | Year Established |
|---|---|---|
| USFDA | 15 | 1988 |
| JECFA | 15 | 1991 |
| EFSA | 15 | 2016 |
Mechanism of Action
The mechanism of action of acesulfame-d4 (potassium salt) involves its role as an internal standard. It does not exert any biological effects on its own but serves as a reference compound in analytical methods. The deuterium labeling allows for precise quantification and tracking of acesulfame in various matrices .
Comparison with Similar Compounds
Structural and Chemical Properties
| Property | Acesulfame-d4 Potassium Salt | Acesulfame K (Unlabeled) | Saccharin-d4 | Sucralose-d6 |
|---|---|---|---|---|
| CAS No. | 1623054-53-4 | 55589-62-3 | 94567-13-4 | 1223358-35-0 |
| Molecular Formula | C₄D₄KNO₄S | C₄H₄KNO₄S | C₇D₄NO₃S | C₁₂H₁₃D₆Cl₃O₈ |
| Molecular Weight | 205.27 g/mol | 201.24 g/mol | 187.20 g/mol | 414.74 g/mol |
| Deuteration Sites | 4 hydrogen → deuterium | N/A | 4 hydrogen → deuterium | 6 hydrogen → deuterium |
| Primary Use | Internal standard (MS/LC) | Sweetener | Internal standard | Internal standard |
| Key Supplier | Toronto Research Chemicals | Sigma Aldrich | Toronto Research Chemicals | Toronto Research Chemicals |
Key Differences :
- Acesulfame-d4 retains the core structure of Acesulfame K but replaces four hydrogens with deuterium, increasing molecular weight by ~4 atomic mass units (AMU) .
Analytical Performance
Role in Quantification :
Detection Limits :
Studies using deuterated IS report detection limits as low as 0.1 ng/mL for Acesulfame in urine, comparable to Saccharin-d4 and Sucralose-d6 .
Cost and Availability
| Compound | Price (per mg) | Supplier |
|---|---|---|
| Acesulfame-d4 Potassium | $360–$490 | Santa Cruz Biotech |
| Acesulfame K | $0.80 | Sigma Aldrich |
| Saccharin-d4 | $300–$400 | Toronto Research Chemicals |
- Deuterated analogs are ~450× more expensive than non-deuterated counterparts due to isotopic labeling complexity .
Biological Activity
Acesulfame-d4 potassium salt, a deuterated form of acesulfame potassium, is primarily utilized in research settings, particularly as an internal standard for quantifying acesulfame in various biological matrices. This compound is significant for its potential metabolic pathways and biological effects, especially considering its application as a non-nutritive sweetener. This article reviews the biological activity of this compound through various studies, highlighting its absorption, metabolism, toxicology, and effects on lipid metabolism and gut microbiota.
1. Absorption and Metabolism
Acesulfame potassium (Ace-K) is rapidly absorbed in the gastrointestinal tract following oral administration. In humans, peak blood concentrations are typically reached within 1 to 1.5 hours post-ingestion, with a half-life of approximately 2.5 hours . Animal studies indicate that after oral dosing, about 97% of the compound is excreted unchanged in urine within 24 hours . The metabolism of Ace-K involves minimal biotransformation, making it a stable compound in systemic circulation.
Table 1: Pharmacokinetics of Acesulfame Potassium
| Species | Peak Blood Level (µg/mL) | Time to Peak (hours) | Half-Life (hours) |
|---|---|---|---|
| Humans | 0.2 - 0.3 | 1 - 1.5 | 2.5 |
| Rats | 0.7 | 0.5 | 4.8 |
| Dogs | ~7 | 1 - 1.5 | 1.3 |
2. Toxicological Studies
Extensive toxicological evaluations have been conducted to assess the safety profile of acesulfame potassium. In a study involving Tg.AC hemizygous mice and p53 haploinsufficient mice over nine months, no significant adverse effects on survival or body weight were observed at varying doses up to 4,500 mg/kg body weight . Additionally, acesulfame did not induce genotoxicity or carcinogenicity in these models.
Case Study: Long-term Toxicity Assessment
- Study Design : Mice were fed diets containing acesulfame potassium at concentrations of 0%, 0.3%, 1%, or 3%.
- Findings : No neoplastic lesions were attributed to exposure; feed consumption remained consistent with control groups throughout the study duration.
3. Effects on Lipid Metabolism
Recent studies have indicated that acesulfame potassium may influence lipid metabolism adversely. In ApoE−/− mice fed a high-cholesterol diet (HCD), supplementation with Ace-K exacerbated dyslipidemia and increased atherosclerotic plaque formation . The mechanism appears to involve enhanced lipogenesis and decreased β-oxidation in hepatic cells.
Table 2: Lipid Metabolism Effects in ApoE−/− Mice
| Treatment | Lipogenesis (↑) | β-Oxidation (↓) | Atherosclerotic Plaque (↑) |
|---|---|---|---|
| High-Cholesterol Diet + Ace-K | Significant | Significant | Increased |
4. Impact on Gut Microbiota
Acesulfame potassium has also been shown to alter gut microbiota composition significantly. A study involving CD-1 mice revealed gender-dependent changes in gut bacteria after four weeks of Ace-K treatment . Male mice exhibited an increase in Bacteroides, while female mice showed a decrease in beneficial genera such as Lactobacillus.
Table 3: Gut Microbiome Changes Post-Ace-K Treatment
| Gender | Increased Genera | Decreased Genera |
|---|---|---|
| Male | Bacteroides | - |
| Female | - | Lactobacillus, Clostridium |
5. Conclusion
The biological activity of this compound reflects its rapid absorption and excretion profile, minimal toxicity at high doses, and potential adverse effects on lipid metabolism and gut microbiota composition. While it serves as an effective sweetening agent, ongoing research is crucial to fully understand its long-term implications on health and metabolism.
Q & A
Q. How is Acesulfame-d4 Potassium Salt utilized as an internal standard in LC-MS/MS quantification of low-calorie sweeteners?
this compound serves as a deuterated internal standard (IS) to correct matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Methodologically, it is spiked into samples at a known concentration before extraction. Its isotopic labeling (deuterium substitution) ensures near-identical chromatographic behavior to native acesulfame while providing distinct mass-to-charge (m/z) ratios for detection. Researchers should validate its performance by assessing recovery rates (85–115%) and signal-to-noise ratios in spiked matrices .
Q. What are the critical steps for preparing stable calibration curves using deuterated standards like this compound?
Calibration curves require serial dilutions of native acesulfame alongside a fixed concentration of this compound. Key steps include:
Q. How does this compound enhance the accuracy of environmental fate studies for artificial sweeteners?
In biodegradation studies, this compound is used to track degradation kinetics via isotopic tracing. Researchers spike it into environmental samples (e.g., wastewater) and monitor its stability under varying pH, temperature, and microbial conditions. Data normalization against the IS corrects for extraction inefficiencies, enabling precise quantification of parent compound degradation pathways .
Advanced Research Questions
Q. What experimental strategies resolve signal suppression/enhancement effects of this compound in complex biological matrices?
Signal suppression in urine or plasma samples can arise from co-eluting ions. Mitigation strategies include:
- Matrix-matched calibration : Prepare standards in analyte-free matrix to mimic sample conditions.
- Dilution or cleanup : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce interfering substances.
- Post-column infusion : Identify regions of ion suppression in chromatograms to optimize gradient elution .
Q. How can researchers validate the specificity of this compound as a T1R3 receptor ligand in taste perception studies?
To confirm receptor binding specificity:
- Perform competitive binding assays with unlabeled acesulfame and measure displacement of Acesulfame-d4 using fluorescence polarization.
- Use knockout cell lines (T1R3⁻/⁻) to verify signal loss in calcium flux assays.
- Cross-validate with orthogonal techniques (e.g., surface plasmon resonance) to rule out non-specific interactions .
Q. How should discrepancies in recovery rates during SPE cleanup be addressed when using this compound?
Low recovery (<70%) indicates suboptimal SPE conditions. Troubleshooting steps:
Q. What methodologies quantify the stability of this compound under extreme pH or thermal conditions?
Stability studies involve:
- Incubating the IS in buffers (pH 2–12) at 25–60°C for 24–72 hours.
- Analyzing degradation via LC-MS/MS peak area ratios (deuterated vs. non-deuterated forms).
- Calculating half-life (t₁/₂) using first-order kinetics models. Report deviations >10% as instability .
Data Analysis & Reporting
Q. How should researchers handle conflicting data on this compound’s cross-reactivity in multi-analyte panels?
- Conduct cross-reactivity screens with structurally similar sweeteners (e.g., sucralose-d6) to identify interference.
- Apply multivariate regression to isolate contributions from co-eluting analytes.
- Use high-resolution mass spectrometry (HRMS) for unambiguous fragment ion differentiation .
Q. What statistical approaches are recommended for normalizing batch-to-batch variability in this compound-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
